2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin
Overview
Description
2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of benzoxasilepins, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin is not fully understood, but several studies have suggested that it works by inhibiting specific enzymes and pathways involved in cancer cell growth and inflammation. For example, one study reported that this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Another study suggested that it inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin. In vitro studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to have anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin is its versatility as a reagent for organic synthesis. It can be used as a building block for the synthesis of various organic compounds, making it a useful tool for synthetic chemists. In addition, its potent anticancer and anti-inflammatory activity make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin. First, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Second, further optimization of the synthesis method is needed to improve the yield and purity of the compound. Third, more studies are needed to investigate the biochemical and physiological effects of this compound in vivo. Finally, more studies are needed to explore the potential of this compound as a drug candidate for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin is a chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method has been optimized by several researchers, and it has shown promising results as an anticancer and anti-inflammatory agent. However, more studies are needed to fully understand its mechanism of action and potential applications. Overall, 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin is a promising compound that has the potential to make significant contributions to the fields of medicinal chemistry, material science, and organic synthesis.
Synthesis Methods
The synthesis of 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin involves a multi-step process that starts with the reaction of 2,3-dimethoxyphenylacetonitrile and triethylsilane in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and deprotection, to obtain the final compound. This synthesis method has been optimized by several researchers, and various modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth and proliferation of cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory and analgesic agent. In material science, 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin has been used as a building block for the synthesis of novel materials with unique properties. Finally, in organic synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-3-14-17(15-4-2)11-7-9-12-8-5-6-10-13(12)16-17/h5-6,8,10H,3-4,7,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFYEVAVAPJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CCCC2=CC=CC=C2O1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167866 | |
Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
CAS RN |
16522-51-3 | |
Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16522-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016522513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxy-2,3,4,5-tetrahydro-1,2-benzoxasilepin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.